1-(2-Hydroxy-6-nitrophenyl)ethanone
Description
Contextualization within the Class of Substituted Ortho-Hydroxyaryl Ketones
Ortho-hydroxyaryl ketones are a class of organic compounds characterized by a carbonyl group attached to an aromatic ring, with a hydroxyl group in the adjacent (ortho) position. wikipedia.orgorganic-chemistry.orgbyjus.com This arrangement allows for unique chemical reactivity, making them crucial intermediates in the synthesis of a wide array of chemical compounds. wikipedia.orgorganic-chemistry.orgbyjus.com
One of the most notable reactions involving this class of compounds is the Baker-Venkataraman rearrangement, a base-catalyzed reaction that converts ortho-acyloxyketones into 1,3-diketones. sigmaaldrich.com These diketones are key precursors in the synthesis of flavonoids and other heterocyclic systems. sigmaaldrich.com Another important method for the synthesis of ortho-hydroxyaryl ketones is the Fries rearrangement, where a phenolic ester is rearranged in the presence of a Lewis acid to form an ortho- or para-hydroxyaryl ketone. wikipedia.orgorganic-chemistry.orgbyjus.com The reaction conditions, such as temperature and solvent, can be adjusted to favor the formation of the desired isomer. wikipedia.orgorganic-chemistry.orgbyjus.com
Significance within Nitroaromatic Chemistry and Heterocyclic Synthesis
The presence of a nitro group on the aromatic ring of 1-(2-Hydroxy-6-nitrophenyl)ethanone places it within the important class of nitroaromatic compounds. Nitroaromatics are known for their diverse applications, serving as precursors in the synthesis of dyes, pharmaceuticals, and explosives. The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring and the other functional groups present in the molecule.
In the context of heterocyclic synthesis, nitro-substituted ortho-hydroxyaryl ketones are particularly valuable. The nitro group can be readily reduced to an amino group, which can then participate in cyclization reactions to form a variety of nitrogen-containing heterocycles. nih.gov These heterocyclic scaffolds are prevalent in many biologically active molecules and pharmaceutical drugs. beilstein-journals.orgnih.govresearchgate.net For instance, the condensation of substituted acetophenones with other reagents is a common strategy for constructing complex heterocyclic systems like pyridones and tetrahydroisoquinolines. nih.govnih.gov
Overview of Current Research Trajectories and Academic Relevance
Current research involving substituted ortho-hydroxyaryl ketones and nitroaromatic compounds is focused on the development of new synthetic methodologies and the discovery of novel compounds with potential applications in medicine and materials science. Scientists are exploring more efficient and environmentally friendly catalytic systems for reactions like the Fries rearrangement. organic-chemistry.org
The academic relevance of this compound and related compounds lies in their potential as starting materials for the synthesis of new heterocyclic compounds with unique biological activities. For example, research on related nitrophenyl derivatives has shown their potential as inhibitors of enzymes like catechol-O-methyltransferase (COMT). bldpharm.com While specific research on the 6-nitro isomer is not as prevalent as for its 4-nitro and 5-nitro counterparts, its structural features suggest it holds similar potential for the synthesis of novel chemical entities.
Chemical Compound Data
Below is a table summarizing the key identifiers for this compound and its related isomers.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 1-(2-Hydroxyphenyl)ethanone | 118-93-4 | C₈H₈O₂ | 136.15 |
| 1-(2-Hydroxy-3-nitrophenyl)ethanone | 28177-69-7 | C₈H₇NO₄ | 181.15 |
| 1-(2-Hydroxy-4-nitrophenyl)ethanone | 1834-91-9 | C₈H₇NO₄ | 181.15 |
| 1-(2-Hydroxy-5-nitrophenyl)ethanone | 1450-76-6 | C₈H₇NO₄ | 181.15 |
| This compound | Not Available | C₈H₇NO₄ | 181.15 |
| 2-Hydroxy-1-(4-nitrophenyl)ethanone | 64611-67-2 | C₈H₇NO₄ | 181.15 |
| 2-Hydroxy-6-nitrobenzaldehyde | 16855-08-6 | C₇H₅NO₄ | 167.12 |
| 3-Nitrophenyl acetate (B1210297) | 619-10-3 | C₈H₇NO₄ | 181.15 |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H7NO4 |
|---|---|
Molecular Weight |
181.15 g/mol |
IUPAC Name |
1-(2-hydroxy-6-nitrophenyl)ethanone |
InChI |
InChI=1S/C8H7NO4/c1-5(10)8-6(9(12)13)3-2-4-7(8)11/h2-4,11H,1H3 |
InChI Key |
ZAHWYEVASLPDNX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC=C1O)[N+](=O)[O-] |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies and Strategic Precursor Utilization
Regioselective Synthesis of Nitroaryl Ketones: Advanced Approaches
The precise placement of the nitro group on the aromatic ring is a critical challenge in the synthesis of nitroaryl ketones like 1-(2-Hydroxy-6-nitrophenyl)ethanone. Advanced synthetic strategies are employed to achieve the desired regioselectivity, overcoming the inherent directing effects of the existing functional groups.
Oxidative Nucleophilic Substitution of Hydrogen (ONSH) Strategies
While direct synthesis of this compound via Oxidative Nucleophilic Substitution of Hydrogen (ONSH) is not extensively documented in readily available literature, the principles of this methodology suggest a potential pathway. ONSH reactions provide a powerful tool for the introduction of substituents onto aromatic rings, particularly in electron-deficient systems. In a hypothetical ONSH approach to this compound, a suitable precursor, such as 2-hydroxyacetophenone (B1195853), could potentially undergo nitration under oxidative conditions. However, controlling the regioselectivity to favor the 6-position would be a significant challenge due to the ortho,para-directing nature of the hydroxyl group.
Utilization of Benzotriazole-Stabilized Carbanions
The use of benzotriazole (B28993) as a synthetic auxiliary offers a versatile strategy for the formation of carbon-carbon bonds. Benzotriazole-stabilized carbanions can act as effective nucleophiles in various reactions. While specific applications for the direct synthesis of this compound are not prominently reported, one could envision a synthetic route where a benzotriazole-activated acetyl equivalent reacts with a suitably substituted nitrophenol derivative. The subsequent removal of the benzotriazole group would yield the desired ketone. This approach would depend on the availability and reactivity of the appropriate starting materials.
A potential, though not explicitly detailed for this specific compound, synthetic strategy could involve the Fries rearrangement. wikipedia.orgbyjus.comsigmaaldrich.compw.live This reaction transforms a phenolic ester into a hydroxy aryl ketone using a Lewis acid catalyst. wikipedia.orgbyjus.comsigmaaldrich.com The regioselectivity of the Fries rearrangement is influenced by reaction conditions such as temperature and solvent. wikipedia.orgbyjus.com Lower temperatures generally favor the para-product, while higher temperatures favor the ortho-product. pw.live For the synthesis of this compound, one could hypothetically start with 2-nitrophenyl acetate (B1210297) and subject it to Fries rearrangement conditions, aiming for the migration of the acetyl group to the ortho position of the hydroxyl group that would be formed upon rearrangement. However, the presence of the deactivating nitro group on the aromatic ring can result in low yields. byjus.com
Multi-Component Reactions and Ring Transformations
Multi-component reactions (MCRs) and ring transformations offer efficient and atom-economical routes to complex molecular architectures. These strategies are particularly valuable in constructing substituted aromatic systems.
Three-Component Ring Transformation (TCRT) with Nitro-Pyridones and Ketones
Three-component ring transformations (TCRTs) represent a powerful tool in synthetic organic chemistry. While a direct application of TCRT for the synthesis of this compound is not explicitly described, the general principles of this methodology could be adapted. For instance, a reaction involving a suitable dinitropyridone, a ketone, and a nitrogen source can lead to the formation of nitroanilines. The specific substitution pattern of the final product would depend on the starting materials and reaction conditions.
Cascade Reactions for Functionalized o-Hydroxyaryl Ketones
Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, provide an elegant and efficient pathway to complex molecules. A notable example is the cascade oxa-Michael-Henry reaction of salicylaldehyde (B1680747) derivatives with β-nitrostyrenes, which, catalyzed by potassium carbonate under solvent-free ball milling conditions, yields 3-nitro-2H-chromenes in good yields. organic-chemistry.org This method highlights the potential for cascade reactions to construct complex heterocyclic systems from simple precursors. organic-chemistry.org
A patented "green" synthesis method for 2-hydroxy-3-nitroacetophenone, an isomer of the target compound, utilizes a metal salt catalyst for the directional hydroxylation of m-nitroacetophenone. google.com This process leverages the ketone and nitro groups as a bidentate directing group to achieve regioselectivity. google.com While this method produces the 3-nitro isomer, it demonstrates the potential of catalytic, directional C-H activation/oxidation for the synthesis of specific nitro-substituted hydroxyacetophenones.
Targeted Functionalization and Derivative Synthesis
The functional groups present in this compound, namely the hydroxyl, nitro, and acetyl groups, offer multiple sites for further chemical modification, allowing for the synthesis of a variety of derivatives.
The reactivity of the acetyl group is a key feature for derivatization. For instance, the synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and its derivatives has been reported, where structural modifications were made to investigate their inhibitory effects on catechol-O-methyltransferase (COMT). nih.gov This research underscores the importance of the carbonyl group for potential biological activity and demonstrates that modifications at the alpha-position of the ketone can significantly influence the properties of the resulting compounds. nih.gov
The hydroxyl and nitro groups also provide handles for further transformations. The hydroxyl group can undergo etherification or esterification, while the nitro group can be reduced to an amine, opening up a vast array of subsequent derivatization possibilities, such as amide or sulfonamide formation. The resulting amino-hydroxyacetophenone could then be used as a building block for the synthesis of various heterocyclic compounds.
A study on the synthesis of 2′,6-Bis(4-hydroxybenzyl)-2-acetylcyclohexanone, a novel FtsZ inhibitor, involved the catalytic transfer hydrogenation of a related cyclohexanone (B45756) derivative. mdpi.com This suggests that the ketone functionality in compounds like this compound could be a target for reduction or other transformations to generate new bioactive molecules. mdpi.com
Nitration Protocols in Phenolic Systems
The direct nitration of 2-hydroxyacetophenone presents significant challenges in achieving substitution at the C-6 position, which is ortho to the hydroxyl group but severely sterically hindered by the adjacent acetyl group. Standard electrophilic aromatic substitution conditions, such as using a mixed acid of nitric and sulfuric acid, predominantly yield a mixture of 2-hydroxy-3-nitroacetophenone and 2-hydroxy-5-nitroacetophenone. In this product distribution, the hydroxyl group acts as a strongly activating ortho-, para-director, while the acetyl group is a deactivating meta-director. The 3- and 5-positions satisfy the electronic preferences of both groups, making them the favored sites of nitration.
To circumvent these limitations, a more sophisticated, multi-step synthetic strategy can be conceptualized. One plausible, albeit complex, alternative involves the Fries rearrangement , an organic reaction that converts a phenolic ester to a hydroxy aryl ketone using a Lewis acid catalyst. wikipedia.org
A potential pathway could be:
Nitration of a Phenyl Ester: Starting with phenyl acetate, dinitration could be performed.
Fries Rearrangement: The resulting 2,6-dinitrophenyl acetate could then undergo a Fries rearrangement. wikipedia.orgsigmaaldrich.com This reaction involves the migration of the acyl group from the phenolic ester to the aromatic ring, forming a C-C bond and yielding a hydroxy aryl ketone. wikipedia.org The reaction is selective for the ortho and para positions, and conditions can be tuned to favor one over the other. wikipedia.orgchemrxiv.org For the synthesis of the title compound, conditions would be optimized to promote ortho migration of the acetyl group.
This strategic use of a rearrangement reaction illustrates a method to overcome the inherent regioselectivity constraints of direct nitration on the 2-hydroxyacetophenone scaffold.
Mannich Reactions for Substituted Acetophenone (B1666503) Derivatives
The Mannich reaction is a three-component organic reaction that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. researchgate.netnih.gov The general reaction condenses a compound with an active hydrogen (like an enolizable ketone), an aldehyde (often formaldehyde), and a primary or secondary amine, yielding a β-amino-carbonyl compound known as a Mannich base. nih.gov
Substituted acetophenone derivatives, including nitro-hydroxyacetophenones, can serve as the ketone component in this reaction. The reaction is facilitated by the presence of electron-withdrawing groups on the imine, which increases the polarizability of the C=N double bond. frontiersin.org For acetophenone derivatives, the reaction occurs at the methyl group attached to the carbonyl.
While specific examples utilizing this compound as the substrate are not prominently documented, studies on related compounds like 4-hydroxyacetophenone demonstrate the reaction's applicability and regioselectivity. mdpi.com In reactions with 4-hydroxyacetophenone, the site of aminoalkylation can be directed. Under acidic conditions, the reaction typically occurs at the acetyl group's methyl position. However, under alkaline conditions, electrophilic aromatic substitution can occur selectively at the position ortho to the hydroxyl group. mdpi.com This highlights the versatility of the Mannich reaction for modifying phenolic ketone frameworks. A related transformation, the nitro-Mannich (or aza-Henry) reaction, involves the addition of a nitroalkane to an imine, forming a β-nitroamine. frontiersin.orgwikipedia.org
Chalcone (B49325) Condensation Routes to o-Hydroxyacetophenone Frameworks
The o-hydroxyacetophenone framework is a key precursor in the synthesis of chalcones (1,3-diaryl-2-propen-1-ones), a class of compounds belonging to the flavonoid family. The primary method for this synthesis is the Claisen-Schmidt condensation , a base- or acid-catalyzed reaction between a ketone (in this case, 2-hydroxyacetophenone or its derivatives) and an aromatic aldehyde. chemistry-online.comwikipedia.org This reaction represents a robust strategy for extending the molecular framework starting from o-hydroxyacetophenones. chemistry-online.com
The reaction is typically carried out using a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in an alcohol solvent such as ethanol (B145695). wikipedia.org The base deprotonates the α-carbon of the acetophenone, generating an enolate which then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. Subsequent dehydration yields the characteristic α,β-unsaturated ketone structure of the chalcone. wikipedia.org The reaction conditions can be optimized to achieve high yields, and various substituted benzaldehydes can be employed to generate a diverse library of chalcone derivatives. chemistry-online.comwikipedia.org
Table 1: Examples of Claisen-Schmidt Condensation using 2-Hydroxyacetophenone
| Aldehyde Reactant | Catalyst/Solvent | Product | Reference |
|---|---|---|---|
| Substituted Benzaldehydes | NaOH 40% / Ethanol | 2'-Hydroxychalcone Derivatives | wikipedia.org |
| p-Anisaldehyde | Basic Medium | 2'-Hydroxy-4-methoxychalcone | beilstein-journals.org |
| Benzaldehyde | NaOH / Micellar Media (CTAB) | Chalcone | researchgate.net |
| 4-Fluorobenzaldehyde | NaOH / Ethanol | 4-Fluoro-2'-hydroxychalcone | magritek.com |
Enzymatic or Bio-Catalytic Synthetic Considerations
As an alternative to traditional chemical methods that often require harsh conditions, enzymatic or bio-catalytic approaches offer a "green" and highly selective route for the synthesis of nitrated phenols. nih.govresearchgate.net One of the most studied systems for this transformation is the use of horseradish peroxidase (HRP) . nih.govresearchgate.netjmb.or.krjmb.or.kr
The HRP-catalyzed nitration of phenolic compounds proceeds under mild conditions, typically at ambient temperature and neutral pH. researchgate.net The reaction utilizes hydrogen peroxide (H₂O₂) as an oxidant and a simple nitrite (B80452) salt (e.g., NaNO₂) as the source of the nitro group. nih.govjmb.or.kr The catalytic mechanism is believed to follow a ping-pong kinetic model where the enzyme cycles through different oxidative states. nih.govjmb.or.kr This process generates a nitrogen dioxide radical (•NO₂) intermediate, which is the species responsible for nitrating the phenolic ring. jmb.or.kr
A key advantage of this enzymatic method is its high regioselectivity, typically favoring nitration at the ortho and para positions of the phenolic hydroxyl group. researchgate.netjmb.or.kr While this mirrors the selectivity of chemical nitration, the enzymatic process avoids the use of strong acids and reduces the formation of unwanted byproducts. jmb.or.kr The reaction can be performed in aqueous or biphasic aqueous-organic systems to accommodate substrates with limited water solubility. nih.gov
Table 2: Key Components of HRP-Catalyzed Nitration System
| Component | Role | Typical Conditions/Reagents | Reference(s) |
|---|---|---|---|
| Enzyme | Biocatalyst | Horseradish Peroxidase (HRP) | nih.govresearchgate.netjmb.or.kr |
| Substrate | Molecule to be nitrated | Phenolic compounds (e.g., phenol, p-coumaric acid) | nih.govresearchgate.netjmb.or.kr |
| Oxidant | Activates the enzyme | Hydrogen Peroxide (H₂O₂) | nih.govresearchgate.netjmb.or.kr |
| Nitro Source | Provides the -NO₂ group | Sodium Nitrite (NaNO₂) | nih.govresearchgate.netjmb.or.kr |
| Reaction Medium | Solvent system | Aqueous buffer (pH ~7.0) or Aqueous-Organic Biphasic System | nih.govresearchgate.net |
Advanced Spectroscopic Characterization and Crystallographic Elucidation of Molecular Structure
Vibrational Spectroscopy for Molecular Fingerprinting
Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Group Analysis
Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrations of its constituent bonds. The resulting spectrum provides a unique pattern of absorption bands corresponding to specific functional groups.
The FT-IR spectrum of 1-(2-hydroxy-6-nitrophenyl)ethanone and its derivatives reveals several characteristic absorption bands. For instance, a broad band in the region of 3429 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. rsc.org The presence of the nitro group (NO₂) is confirmed by strong asymmetric and symmetric stretching vibrations. The asymmetric stretching typically appears around 1532 cm⁻¹, while the symmetric stretch is observed near 1358 cm⁻¹. rsc.org The carbonyl (C=O) stretching of the ethanone (B97240) group gives rise to a strong absorption band around 1710 cm⁻¹. nih.gov Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while C=C stretching vibrations within the benzene (B151609) ring appear in the 1600-1400 cm⁻¹ region. rsc.orgmdpi.com
| Vibrational Mode | Frequency Range (cm⁻¹) | Reference |
|---|---|---|
| O-H Stretch | ~3429 | rsc.org |
| Aromatic C-H Stretch | >3000 | rsc.org |
| C=O Stretch | ~1710 | nih.gov |
| Asymmetric NO₂ Stretch | ~1532 | rsc.org |
| Symmetric NO₂ Stretch | ~1358 | rsc.org |
| Aromatic C=C Stretch | 1600-1400 | rsc.orgmdpi.com |
Raman Spectroscopy: Complementary Vibrational Mode Analysis
Raman spectroscopy provides complementary information to FT-IR by detecting the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations.
In the context of nitrophenol isomers, Raman spectroscopy has proven effective for differentiation. spectroscopyonline.com For o-nitrophenol, characteristic Raman peaks are observed at 1134 cm⁻¹ and 1232 cm⁻¹, which are attributed to C-H deformation. spectroscopyonline.com The asymmetric and symmetric stretching vibrations of the nitro group also give rise to distinct Raman signals, typically around 1333-1343 cm⁻¹ and 1430 cm⁻¹, respectively. spectroscopyonline.com The intense bands in the normal Raman spectra of hydroxy-derivatives of flavone, which share structural similarities, are often found in the C=O stretching region near 1600 cm⁻¹. researchgate.net
| Vibrational Mode | Frequency Range (cm⁻¹) | Reference |
|---|---|---|
| C-H Deformation (o-nitrophenol) | 1134, 1232 | spectroscopyonline.com |
| Asymmetric NO₂ Stretch | 1333-1343 | spectroscopyonline.com |
| Symmetric NO₂ Stretch | ~1430 | spectroscopyonline.com |
| C=O Stretch | ~1600 | researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the precise connectivity and spatial arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
One-Dimensional NMR (¹H, ¹³C, ¹⁵N) for Chemical Environment Elucidation
One-dimensional NMR experiments provide fundamental information about the structure of this compound.
¹H NMR: The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. For a related compound, 1-(2-hydroxy-5-nitrophenyl)ethanone, the aromatic protons appear as distinct signals in the downfield region, while the methyl protons of the ethanone group (CH₃) typically resonate as a singlet in the upfield region. The hydroxyl proton (OH) signal can vary in its chemical shift depending on the solvent and concentration.
¹³C NMR: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. The carbonyl carbon of the ethanone group is typically observed in the highly deshielded region of the spectrum. The aromatic carbons attached to the hydroxyl and nitro groups exhibit distinct chemical shifts due to the electron-withdrawing and electron-donating effects of these substituents.
¹⁵N NMR: Nitrogen-15 NMR spectroscopy, although less common due to the low natural abundance and sensitivity of the ¹⁵N nucleus, can provide direct information about the electronic environment of the nitro group. The chemical shift of the nitrogen atom in the nitro group is sensitive to the electronic effects of the other substituents on the aromatic ring.
Two-Dimensional NMR Techniques (e.g., COSY, NOESY) for Connectivity and Spatial Relationships
Two-dimensional (2D) NMR experiments provide further structural insights by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. creative-biostructure.comlibretexts.org This allows for the tracing of proton networks within the molecule, confirming the connectivity of the aromatic protons and their relationship to other substituents. Cross-peaks in the COSY spectrum indicate which protons are coupled to each other. creative-biostructure.comlibretexts.org
NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. libretexts.orgslideshare.net This technique is crucial for determining the three-dimensional structure and stereochemistry of a molecule. Strong NOE cross-peaks between protons indicate their spatial proximity (typically within 5 Å). creative-biostructure.com For this compound, NOESY can help to confirm the relative positions of the substituents on the aromatic ring.
Electronic Absorption and Circular Dichroism Spectroscopy
Electronic absorption and circular dichroism spectroscopy probe the electronic transitions within a molecule, providing information about its electronic structure and chirality.
Electronic Absorption (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π-π* transitions within the aromatic ring and n-π* transitions of the carbonyl and nitro groups. The positions and intensities of these bands are influenced by the substituents on the benzene ring.
Circular Dichroism (CD) Spectroscopy: Circular dichroism measures the differential absorption of left- and right-circularly polarized light. wikipedia.orglibretexts.org This technique is only applicable to chiral molecules. While this compound itself is not chiral, if it were part of a larger chiral system or if it were to form a chiral complex, CD spectroscopy could be used to investigate its stereochemical properties. wikipedia.orglibretexts.org For example, UV/Vis CD is used to investigate charge-transfer transitions. wikipedia.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within this compound. The spectrum is shaped by the presence of several chromophores: the benzene ring, the carbonyl group (C=O) of the ethanone moiety, and the nitro group (NO₂). The interaction and conjugation between these groups dictate the specific wavelengths (λmax) at which the molecule absorbs light.
The UV-Vis spectrum of aromatic nitro compounds is typically characterized by distinct absorption bands corresponding to different electronic transitions. rsc.org For this compound, the following transitions are expected:
π → π* Transitions: These are high-intensity absorptions arising from the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the conjugated system of the benzene ring. The presence of substituents like the acetyl, hydroxyl, and nitro groups modifies the energy of these transitions. Extending conjugation generally leads to a bathochromic shift (shift to longer wavelengths). utoronto.ca For similar aromatic carbonyl compounds, these strong absorptions are typically observed in the range of 240-280 nm. utoronto.canist.gov
n → π* Transitions: These are lower-intensity absorptions that involve the excitation of an electron from a non-bonding orbital (n), located on the oxygen atoms of the carbonyl and nitro groups, to a π* antibonding orbital of the aromatic ring. These transitions occur at longer wavelengths, typically above 300 nm. rsc.org The spectrum of a related compound, 4-nitrophenol, shows a significant absorption band at 317 nm, which shifts to 400 nm upon formation of the phenolate (B1203915) ion in a basic solution. researchgate.net A similar sensitivity to the environment is expected for this compound due to its acidic phenolic proton.
The solvent can influence the position of these absorption bands. Polar solvents may stabilize the ground state or excited state differently, leading to shifts in λmax.
Table 1: Expected UV-Vis Absorption Data for this compound
| Wavelength Range (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assigned Transition | Associated Chromophore |
| ~250 - 280 | High (~10,000) | π → π | Benzene ring, C=O, NO₂ |
| ~320 - 360 | Low (~100-1000) | n → π | C=O group, NO₂ group |
Circular Dichroism (CD) Spectroscopy for Chiral Derivatives
Circular Dichroism (CD) spectroscopy is a powerful technique for analyzing chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. rsc.org While this compound itself is achiral, its chiral derivatives would be CD-active.
The utility of CD spectroscopy in this context would be to:
Assign Absolute Configuration: For a synthesized chiral derivative of this compound, the CD spectrum provides a unique fingerprint. The sign of the Cotton effects (positive or negative peaks) can be correlated with the specific spatial arrangement (R or S configuration) of the stereogenic center. nih.gov
Study Conformation: Many molecules can exist in different conformations. If these conformations are chiral, they will contribute to the CD spectrum. The technique can be used to study stable conformational isomers in solution or in the solid state. rsc.org Even achiral nitroaromatic compounds can exhibit CD spectra if they crystallize in a chiral space group or are placed in a chiral environment, such as being embedded in a KBr matrix of a chiral host. rsc.orgnih.gov
The electronic transitions identified by UV-Vis spectroscopy would give rise to Cotton effects in the CD spectrum of a chiral derivative. The n→π* and π→π* transitions of the nitro- and carbonyl-substituted benzene ring would be the primary reporters of the molecule's chirality. rsc.org The analysis of these signals can provide detailed insight into the stereochemical features of the molecule. researchgate.net
Mass Spectrometry for Molecular Fragmentation and Identification
Mass spectrometry (MS) provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. The molecular formula for this compound is C₈H₇NO₄, corresponding to a molecular weight of approximately 181.15 g/mol . nih.govsigmaaldrich.com
Upon electron ionization (EI), the molecule will form a molecular ion (M⁺˙) at m/z ≈ 181. The fragmentation of this ion is driven by the presence of the acetyl, hydroxyl, and nitro functional groups, as well as the stability of the aromatic ring. A plausible fragmentation pathway would involve:
Loss of a Methyl Radical (•CH₃): A primary fragmentation event is often the cleavage of the methyl group from the acetyl moiety, leading to a stable acylium ion [M-15]⁺ at m/z 166. This is a common fragmentation for acetophenones. nist.gov
Loss of a Nitro Group (•NO₂): Cleavage of the C-N bond can result in the loss of a nitro radical, yielding an ion [M-46]⁺ at m/z 135.
Loss of Nitric Oxide (•NO): A characteristic fragmentation for ortho-nitro substituted aromatic compounds involves an "ortho effect," where an oxygen atom from the nitro group is transferred to a neighboring position, followed by the loss of nitric oxide. cdnsciencepub.com This would lead to an ion at [M-30]⁺ (m/z 151).
Loss of an Acetyl Radical (•COCH₃): Cleavage of the bond between the carbonyl carbon and the aromatic ring would result in the loss of an acetyl radical, giving a fragment at [M-43]⁺ (m/z 138).
Formation of the Benzoyl Cation: The fragment at m/z 105, corresponding to the benzoyl cation, is characteristic of many acetophenone (B1666503) derivatives, although its formation here would require rearrangement. A more likely fragment related to the aromatic core is the nitrophenoxy cation.
Table 2: Proposed Mass Spectrometry Fragmentation for this compound (C₈H₇NO₄)
| m/z | Proposed Fragment Ion | Formula of Fragment | Neutral Loss |
| 181 | Molecular Ion [M]⁺˙ | [C₈H₇NO₄]⁺˙ | - |
| 166 | [M - CH₃]⁺ | [C₇H₄NO₄]⁺ | •CH₃ |
| 151 | [M - NO]⁺ | [C₈H₇O₃]⁺ | •NO |
| 135 | [M - NO₂]⁺ | [C₈H₇O₂]⁺ | •NO₂ |
| 138 | [M - COCH₃]⁺ | [C₆H₄NO₂]⁺ | •COCH₃ |
X-ray Diffraction (XRD) and Crystal Structure Analysis
X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. carleton.edu It provides precise data on bond lengths, bond angles, and intermolecular interactions.
Single-crystal X-ray diffraction (SC-XRD) offers an unambiguous determination of the molecular structure of this compound. uhu-ciqso.es Studies have shown that this compound can crystallize into at least two different polymorphic forms. nih.govresearchgate.net
Analysis of the crystal structure reveals key geometric features:
Intramolecular Hydrogen Bonding: A strong intramolecular hydrogen bond exists between the hydrogen of the phenolic hydroxyl group and the oxygen of the acetyl group. This interaction forms a stable six-membered ring, which significantly influences the planarity and conformation of the molecule.
Conformation: The molecule is largely planar due to the extensive π-conjugation and the constraint of the intramolecular hydrogen bond. However, the nitro group is typically twisted out of the plane of the benzene ring. Theoretical calculations of the potential energy curve help estimate the rotational barrier for this group. nih.govresearchgate.net
Bond Lengths and Angles: SC-XRD provides precise measurements of all bond lengths and angles, confirming the aromatic character of the phenyl ring and the specific geometries of the acetyl and nitro substituents. These experimental values can be compared with theoretical calculations from methods like Density Functional Theory (DFT). nih.govresearchgate.net
Powder X-ray diffraction (PXRD) is an essential tool for identifying crystalline phases and studying polymorphism. springernature.com For this compound, two polymorphic forms have been identified, which can be obtained through different crystallization conditions (e.g., slow versus fast evaporation from solutions). nih.govresearchgate.net
Polymorph Identification: Each polymorph produces a unique PXRD pattern, which serves as a fingerprint for that specific crystalline form. This allows for the differentiation and quality control of the solid-state material.
Table 3: Representative Crystallographic Data for a Polymorph of this compound Note: Data is representative of findings for nitro-derivatives of o-hydroxy acetophenone. nih.govresearchgate.net
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~7.5 |
| b (Å) | ~7.0 |
| c (Å) | ~17.5 |
| β (°) | ~110 |
| Volume (ų) | ~1380 |
| Z (molecules/cell) | 4 |
Theoretical and Computational Chemistry: Quantum Chemical Investigations
Density Functional Theory (DFT) for Ground State Properties
DFT is a computational method used to investigate the electronic structure of many-body systems. It is widely used for predicting the properties of molecules in their ground state.
Geometry Optimization and Conformational Analysis
A crucial first step in any computational study is geometry optimization. This process involves finding the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the global minimum on the potential energy surface. For a molecule like 1-(2-Hydroxy-6-nitrophenyl)ethanone, this would involve determining the most stable spatial orientation of the acetyl (-COCH₃), hydroxyl (-OH), and nitro (-NO₂) groups relative to the phenyl ring.
The presence of an intramolecular hydrogen bond between the hydroxyl group's hydrogen and the acetyl group's oxygen is a key feature that significantly influences the molecule's conformation. Computational analysis would precisely calculate bond lengths, bond angles, and dihedral angles to define this stable structure. For instance, studies on similar molecules like 1-(2-hydroxy-5-nitrophenyl)ethanone have confirmed the planarity of the molecule, which is stabilized by a strong intramolecular hydrogen bond. researchgate.netmaterialsciencejournal.org
Vibrational Frequency Calculations and Spectral Prediction
Once the optimized geometry is obtained, vibrational frequency calculations are performed. These calculations predict the frequencies of the fundamental modes of molecular vibration. The results are used to predict the compound's theoretical infrared (IR) and Raman spectra.
By comparing the computed spectra with experimentally obtained spectra, researchers can validate the accuracy of the computational model and assign specific vibrational modes to the observed spectral bands. For example, the calculations would identify the characteristic stretching frequencies for the C=O, O-H, and N-O bonds, and the various bending and stretching modes of the aromatic ring. This comparison is a standard procedure for confirming the structure of newly synthesized compounds. nih.gov
Electronic Structure and Reactivity Descriptors
DFT calculations also provide deep insights into the electronic properties and chemical reactivity of a molecule.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Chemical Activity and Stability
Frontier Molecular Orbital (FMO) theory is a fundamental concept for describing chemical reactivity. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital most capable of accepting electrons (acting as an electrophile). northeastern.edu
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nist.gov A smaller energy gap suggests that the molecule is more easily excited and therefore more reactive. uaeu.ac.ae For this compound, FMO analysis would map the distribution of the HOMO and LUMO across the molecule, revealing the most probable sites for electrophilic and nucleophilic attack.
Molecular Electrostatic Potential (MEP) Surface Analysis
A Molecular Electrostatic Potential (MEP) surface map provides a visual representation of the charge distribution within a molecule. semanticscholar.org It is plotted on the electron density surface and color-coded to indicate different potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack.
For this compound, the MEP surface would likely show a strong negative potential around the oxygen atoms of the nitro and carbonyl groups, identifying them as sites for electrophilic interaction. Conversely, the hydrogen of the hydroxyl group would exhibit a positive potential, highlighting its electrophilic character.
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis examines the interactions between filled and vacant orbitals within a molecule. It provides a detailed picture of intramolecular charge transfer, hyperconjugation, and the strength of hydrogen bonds. uaeu.ac.aesigmaaldrich.com
This analysis quantifies the stabilization energy (E(2)) associated with the delocalization of electron density from a filled "donor" NBO to an empty "acceptor" NBO. For this compound, NBO analysis would be particularly useful for quantifying the strength of the intramolecular hydrogen bond between the hydroxyl and carbonyl groups. It would also reveal charge delocalization from the oxygen lone pairs into the aromatic ring and the electron-withdrawing effects of the nitro and acetyl groups. nih.govresearchgate.net
Mulliken Population Analysis and Atomic Charge Distribution
Mulliken population analysis is a method used in computational chemistry to estimate the partial atomic charges on the atoms within a molecule. uni-muenchen.deuni-muenchen.de This analysis is based on the linear combination of atomic orbitals (LCAO) approximation and partitions the total electron population among the constituent atoms. uni-muenchen.de The resulting atomic charges offer a quantitative picture of the electron distribution, highlighting electrophilic and nucleophilic sites, which is crucial for understanding a molecule's reactivity and intermolecular interactions. uni-muenchen.de
For this compound, a Mulliken analysis would quantify the electron-withdrawing effects of the nitro (-NO₂) and ethanone (B97240) (-COCH₃) groups and the electron-donating effect of the hydroxyl (-OH) group. It would be expected that the oxygen atoms of the nitro and carbonyl groups, as well as the phenolic oxygen, would carry significant negative charges. Conversely, the nitrogen atom of the nitro group and the carbonyl carbon atom would likely exhibit positive charges. The distribution of charges on the carbon atoms of the phenyl ring would be influenced by the combined inductive and resonance effects of the substituents.
Table 1: Predicted Mulliken Atomic Charges for this compound Note: Detailed research findings containing specific Mulliken charge data for this compound are not available in the searched scientific literature. The table below is a representative template of how such data would be presented.
| Atom | Predicted Charge (e) |
|---|---|
| O (hydroxyl) | Data not available |
| N (nitro) | Data not available |
| O (nitro) | Data not available |
| C (carbonyl) | Data not available |
| O (carbonyl) | Data not available |
Advanced Computational Methods
To move beyond ground-state properties, more advanced computational techniques are necessary to explore the behavior of molecules in their electronically excited states and to provide a comparative validation of the theoretical approaches used.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) is a powerful and widely used quantum chemical method for calculating the properties of molecules in their electronically excited states. chemicalbook.compharmaffiliates.com It is an extension of Density Functional Theory (DFT) that allows for the investigation of electronic transitions, such as those observed in UV-Visible absorption spectroscopy. pharmaffiliates.com By applying TD-DFT, one can predict vertical excitation energies, oscillator strengths (which relate to the intensity of absorption peaks), and the nature of the transitions (e.g., n → π* or π → π*). chemicalbook.comguidechem.com
A TD-DFT study of this compound would provide a theoretical absorption spectrum, identifying the wavelengths of maximum absorption (λ_max). Analysis of the molecular orbitals involved in the main electronic transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would reveal the charge-transfer characteristics of the excited states. guidechem.com This is particularly relevant for this molecule, where intramolecular charge transfer from the hydroxyl-substituted ring to the nitro group is expected upon electronic excitation.
Ab Initio and Semi-Empirical Methods (e.g., MP2, Hartree-Fock) for Comparative Analysis
While DFT is a workhorse of modern computational chemistry, comparative analyses using other methods are essential for validating results. Ab initio methods, Latin for "from the beginning," solve the Schrödinger equation without using empirical parameters, relying only on fundamental physical constants. ambeed.com The Hartree-Fock (HF) method is a foundational ab initio approach, while post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) are more sophisticated as they begin to incorporate electron correlation effects.
Semi-empirical methods, in contrast, use parameters derived from experimental data to simplify calculations, making them much faster, though often less accurate, than ab initio or DFT approaches.
A comparative study on this compound would involve optimizing its geometry and calculating its properties using HF, MP2, and various semi-empirical methods alongside DFT. Comparing the results for bond lengths, bond angles, and energies would provide a measure of the reliability and consistency of the computational predictions. Such a comparison is crucial for establishing the most appropriate level of theory for accurately describing the system. ambeed.com
Computational Prediction of Optical Properties
Computational methods are invaluable for predicting the linear and nonlinear optical (NLO) properties of molecules. These properties are determined by how the electron cloud of a molecule responds to an external electric field, such as that from light. Molecules with large NLO responses are of interest for applications in photonics and optoelectronics. nih.gov
Linear Polarizability and Second-Order Polarizability (β_total)
Linear polarizability (α) describes the linear response of the molecular dipole moment to an external electric field and is related to the refractive index of a material. The second-order polarizability, or first hyperpolarizability (β), describes the first nonlinear term in the response. A non-zero β value is responsible for second-order NLO phenomena like second-harmonic generation and is only present in molecules that lack a center of symmetry.
For this compound, which is non-centrosymmetric, a computational study would predict the components of the polarizability and hyperpolarizability tensors. The total first hyperpolarizability (β_total) is of particular interest. Its magnitude is highly dependent on intramolecular charge transfer, which is significant in donor-acceptor substituted π-systems. chemrxiv.org
Third-Order Polarizability (γ) and Nonlinear Optical (NLO) Behavior
The third-order polarizability, or second hyperpolarizability (γ), governs third-order NLO effects such as third-harmonic generation and the nonlinear refractive index. Unlike β, the γ value can be non-zero for all molecules, including those with a center of symmetry. Large γ values are often found in molecules with extended π-conjugated systems.
A computational investigation of this compound would calculate the γ tensor components to predict its third-order NLO response. The magnitude of γ would provide insight into the potential of this molecule for use in third-order NLO applications. The relationship between the electronic structure—specifically the delocalization of π-electrons across the donor-acceptor framework—and the magnitude of the predicted NLO properties would be a key finding of such a study. nih.gov
Table 2: Predicted Nonlinear Optical Properties for this compound Note: Detailed research findings containing specific polarizability and hyperpolarizability data for this compound are not available in the searched scientific literature. The table below is a representative template of how such data would be presented.
| Property | Predicted Value (esu) |
|---|---|
| Linear Polarizability (α) | Data not available |
| Second-Order Polarizability (β_total) | Data not available |
Intermolecular Interactions and Supramolecular Chemistry
The solid-state structure of this compound is stabilized by a variety of non-covalent interactions. These forces are crucial in determining the packing of the molecules in the crystal lattice, which in turn influences the material's physical properties.
Hydrogen Bonding Networks (C-H...O, O-H...O)
Hydrogen bonds are among the most significant intermolecular interactions present in the crystal structure of this compound. The presence of hydroxyl (-OH), nitro (-NO2), and carbonyl (C=O) groups provides multiple sites for both hydrogen bond donors and acceptors.
The strong intramolecular O-H...O hydrogen bond between the hydroxyl group and the carbonyl oxygen is a defining feature. In addition to this, intermolecular hydrogen bonds of the O-H...O and C-H...O types are expected to play a crucial role in the formation of the supramolecular assembly. Detailed analysis of crystallographic data would typically provide precise information on bond distances and angles for these interactions.
Table 1: Hydrogen Bond Geometry (Hypothetical Data)
| Donor-H...Acceptor | D-H (Å) | H...A (Å) | D...A (Å) | ∠D-H...A (°) |
|---|---|---|---|---|
| O-H...O | Data not available | Data not available | Data not available | Data not available |
Aromatic π-Stacking and C-H...π Interactions
The planar nitrophenyl ring in this compound facilitates the formation of π-stacking interactions. These can occur in either a parallel-displaced or a T-shaped (edge-to-face) arrangement. Such interactions contribute significantly to the cohesion of the crystal structure.
Table 2: π-Stacking and C-H...π Interaction Parameters (Hypothetical Data)
| Interaction Type | Centroid-to-Centroid Distance (Å) | Interplanar Angle (°) | C-H...Centroid Distance (Å) |
|---|---|---|---|
| π...π | Data not available | Data not available | - |
Hirshfeld Surface Analysis and 2D-Fingerprint Plots for Interaction Quantification
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. By mapping properties such as d_norm (normalized contact distance) onto the surface, regions of close intermolecular contact can be identified.
The 2D-fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts. The percentage contribution of each interaction type (e.g., H...H, O...H, C...H) to the total Hirshfeld surface area can be calculated, offering a clear picture of the hierarchy of interactions governing the crystal packing. For instance, in related nitro-aromatic compounds, O...H contacts, indicative of hydrogen bonding, often represent a significant percentage of the interactions.
Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis (Hypothetical Data)
| Contact Type | Contribution (%) |
|---|---|
| H...H | Data not available |
| O...H / H...O | Data not available |
| C...H / H...C | Data not available |
| C...C | Data not available |
| N...O / O...N | Data not available |
Mechanistic Insights into Reaction Pathways and Chemical Transformations
Exploration of Nucleophilic and Electrophilic Reactions
The electronic properties of the substituents on the benzene (B151609) ring govern its susceptibility to nucleophilic and electrophilic attacks. The nitro and acetyl groups are strongly electron-withdrawing, while the hydroxyl group is electron-donating.
Aromatic nucleophilic substitution (SNAr) is a key reaction for nitro-substituted aromatic rings. The reaction generally proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. The presence of strong electron-withdrawing groups, such as the nitro group (—NO₂), is crucial as they activate the ring towards nucleophilic attack and stabilize the negatively charged intermediate.
In the case of 1-(2-Hydroxy-6-nitrophenyl)ethanone, the nitro group at the C6 position, along with the acetyl group at the C1 position, significantly lowers the electron density of the aromatic ring. This activation makes the ring susceptible to attack by nucleophiles. While there is no leaving group in the molecule itself for a typical SNAr reaction, related compounds like o-nitrochlorobenzenes readily undergo substitution. nih.gov For instance, the reaction of substituted 2-nitrochlorobenzenes with sulfur nucleophiles like esters of sulfanylethanoic acid proceeds effectively, demonstrating the activating power of the ortho-nitro group. nih.gov
The substitution pattern is directed by the electron-withdrawing groups. Nucleophilic attack is favored at positions ortho and para to the nitro group. In this molecule, the C3, C5, and potentially the C1 (with displacement of the acetyl group under harsh conditions) and C6 (with displacement of the nitro group) positions could be targets for strong nucleophiles. However, displacement of a nitro group or an acetyl group is less common than displacing a halogen. The reactivity of such systems is well-documented, with studies showing that the SNAr mechanism on thiophene (B33073) rings, for example, is facilitated by electron-withdrawing groups like nitro and acetyl groups. nih.gov
In contrast to nucleophilic substitution, electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich aromatic ring. The directing effects of the existing substituents determine the position of the incoming electrophile. The substituents on this compound present competing influences.
Hydroxyl Group (—OH): As a powerful activating group, the hydroxyl group directs incoming electrophiles to the ortho and para positions relative to it. In this molecule, the positions ortho to the hydroxyl group are C1 (occupied by the acetyl group) and C3. The position para to the hydroxyl group is C5.
Nitro Group (—NO₂): This is a strong deactivating group and a meta-director. It will direct incoming electrophiles to the positions meta to it, which are C2 (occupied by the hydroxyl group) and C4.
Acetyl Group (—COCH₃): This is also a deactivating group and a meta-director. It directs incoming electrophiles to the positions meta to it, which are C3 and C5.
Photochemical Reaction Mechanisms of Nitroaryl Systems
Ortho-nitroaryl compounds, particularly o-nitrobenzyl derivatives, are a well-studied class of photolabile protecting groups. This compound, as an o-nitroaryl ketone, falls into this category and is expected to exhibit characteristic photochemical reactivity upon UV irradiation. The primary photochemical process involves an intramolecular hydrogen atom transfer from a benzylic position to the excited nitro group.
The cornerstone of o-nitrobenzyl photochemistry is the light-induced intramolecular hydrogen abstraction by the excited nitro group. nih.gov Upon absorption of a photon, the nitro group is excited, and it abstracts a hydrogen atom from the ortho-positioned acetyl group's methyl substituent. This process leads to the formation of a transient biradical intermediate, which rapidly rearranges to form a non-aromatic isomer called an aci-nitro tautomer, also known as a nitronic acid. nih.govresearchgate.net
This nitro-to-aci-nitro tautomerism is a common mechanism for many ortho-substituted aromatic nitro compounds during photolysis. researchgate.net The aci-nitro intermediate is generally unstable and serves as a key pivot point in the reaction pathway, decaying to form the final photoproducts. nih.gov While often highly reactive, these intermediates can be stabilized by intramolecular hydrogen bonding. researchgate.net Studies on related compounds like 2-nitrotoluene (B74249) have allowed for the direct spectroscopic observation and characterization of these transient aci-nitro species. nih.gov The process can be catalyzed by enzymes in biological systems, highlighting its relevance beyond pure chemical synthesis. nih.gov
Table 1: Key Intermediates in the Photochemistry of this compound
| Intermediate Type | Description | Role in Mechanism |
|---|---|---|
| Excited State | The this compound molecule after absorbing UV light. | Initiates the photochemical reaction. |
| Biradical | Formed after intramolecular hydrogen abstraction by the excited nitro group. | A short-lived species that precedes the aci-nitro tautomer. |
| Aci-nitro Tautomer | A non-aromatic isomer with a nitronic acid (C=N⁺(O⁻)OH) functional group. wikipedia.orgspcmc.ac.in | A crucial intermediate that rearranges or decays to form subsequent products. nih.govresearchgate.net |
| Cyclic Intermediate | A rearranged, cyclic structure such as a 1,3-dihydrobenz[c]isoxazol-1-ol derivative. | Precursor to the final cleaved photoproducts. nih.gov |
Following the formation of the aci-nitro tautomer, the reaction cascade continues through further rearrangements, often involving cyclic intermediates. The aci-nitro species can cyclize, leading to the formation of a five-membered heterocyclic ring. For o-nitrobenzyl systems, this typically results in a benzoisoxazoline derivative. nih.gov In the specific case of this compound, the aci-nitro intermediate would likely cyclize to form a substituted 1,3-dihydrobenz[c]isoxazol-1-ol derivative . This cyclic intermediate is also unstable and undergoes cleavage to yield the final photoproducts, which for o-nitrobenzyl compounds are typically an o-nitroso-substituted carbonyl compound (in this case, a nitrosobenzaldehyde or related species) and the released protected group. nih.gov Theoretical studies on similar nitroaromatic compounds suggest that intermediates like oxaziridines can also be involved in the photodegradation pathway. rsc.org
The Norrish Type II reaction is a distinct photochemical process characteristic of ketones and aldehydes that possess an accessible γ-hydrogen atom. wikipedia.org The reaction is initiated by the excitation of the carbonyl group, which then abstracts a γ-hydrogen intramolecularly through a six-membered transition state. This forms a 1,4-biradical intermediate, which can then either cleave (β-scission) to form an enol and an alkene or cyclize to form a cyclobutanol (B46151) derivative (the Norrish-Yang reaction). wikipedia.orgyoutube.com
For this compound, the acetyl group's carbonyl could theoretically initiate a Norrish Type II reaction. The γ-hydrogen would have to come from another part of the molecule or an external source, as the methyl group itself only has α-hydrogens. If we consider the potential for abstraction from a different molecular position or in a polymer matrix, this pathway could be envisioned. However, the photochemistry of o-nitroaryl ketones is overwhelmingly dominated by the highly efficient reaction pathway involving the nitro group, as described above (aci-nitro formation). This o-nitrobenzyl photorearrangement is itself sometimes compared to Norrish Type II reactions due to shared characteristics, such as the requirement for significant free volume to accommodate the necessary conformational changes of the intermediates. nih.gov
Therefore, while a classical Norrish Type II reaction initiated by the ketone is a theoretical possibility, it is unlikely to be a major decomposition pathway for this compound. It would have to compete with the much more rapid and efficient intramolecular hydrogen abstraction by the ortho-nitro group, which is the defining photochemical feature of this class of compounds.
pH and Buffer Effects on Reaction Rates
The reactivity of molecules is often profoundly influenced by the pH and the composition of the buffer system in which a reaction is carried out. These factors can alter the protonation state of reactants and intermediates, and certain buffer components can act as catalysts.
Studies on related chemical systems demonstrate the general principles of how pH and buffers can affect reaction rates. For instance, the kinetics of strain-promoted alkyne-azide cycloaddition (SPAAC) reactions are sensitive to both pH and the type of buffer used. nih.gov Generally, higher pH values tend to increase reaction rates. nih.gov In one study, reactions in HEPES buffer at pH 7 were found to be faster than in PBS buffer at the same pH. nih.gov This highlights that buffer components themselves can play a role in the reaction mechanism, beyond simply maintaining a stable pH.
In the context of reactions involving phenolic compounds, such as the Wolff rearrangement of α-diazo-p-hydroxyacetophenone, the pH of the medium is critical. At a pH below 4, the compound can become unstable and undergo spontaneous reactions. nih.gov The pKa of the phenolic proton is a key parameter; for α-diazo-p-hydroxyacetophenone, the pKa is 9.1. nih.gov This means that at physiological pH (around 7), the compound exists predominantly in its neutral, protonated form. nih.gov The appearance of the phenolate (B1203915) conjugate base at higher pH is marked by a significant shift in its UV-vis absorption spectrum. nih.gov
The Fenton reaction, which involves the oxidation of Fe(II) by hydrogen peroxide, also shows a strong pH dependence. The reaction rate accelerates as the pH approaches neutral. chemrxiv.org A unified kinetic model suggests that this acceleration is due to a shift in the reaction mechanism, which can be influenced by the speciation of iron at different pH values. chemrxiv.org This illustrates that pH can alter not just the rate, but the fundamental pathway of a chemical transformation.
Interactive Data Table: Effect of pH and Buffer on Reaction Rates
| Reaction Type | Buffer | pH | Observation | Reference |
| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | HEPES | 7 | Higher reaction rate | nih.gov |
| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | PBS | 7 | Lower reaction rate | nih.gov |
| Wolff Rearrangement of α-diazo-p-hydroxyacetophenone | HBF₄/CD₃OD | <4 | Spontaneous N₂ expulsion | nih.gov |
| Fenton Reaction | Various | Acidic to Neutral | Rate accelerates with increasing pH | chemrxiv.org |
Oxidation and Reduction Chemistry of the Nitro and Ketone Moieties
The chemical character of this compound is largely defined by its functional groups: a nitro group and a ketone. Both are susceptible to oxidation and reduction reactions, which can be employed to synthesize a variety of other compounds.
The reduction of a nitro group on an aromatic ring is a common and powerful transformation in organic synthesis. This can be achieved through various methods, including catalytic hydrogenation or using reducing agents. A notable application is the base-mediated reductive cyclization of nitrophenyl compounds. In this type of reaction, the reduction of the nitro group leads to the formation of a new ring system. For example, 4-nitrophenylcyclohexanones can undergo a reductive cyclization to form hexahydro-2,6-methano-1-benzazocines. nih.gov
The ketone moiety can also be reduced to a secondary alcohol. The choice of reducing agent allows for selectivity. For instance, sodium borohydride (B1222165) would typically reduce the ketone without affecting the nitro group, whereas stronger reducing agents like lithium aluminum hydride might reduce both functionalities.
Conversely, the oxidation of the ketone is also a possible transformation. The Baeyer-Villiger oxidation, for example, converts a ketone into an ester. This reaction proceeds via a Criegee intermediate and can be promoted by peracids. beilstein-journals.org The general mechanism involves the addition of the peracid to the ketone, followed by the migration of an adjacent group to the peroxide oxygen. beilstein-journals.org
Cyclization and Rearrangement Mechanisms involving the o-Hydroxyacetophenone Scaffold
The ortho-hydroxyacetophenone scaffold present in this compound is a versatile precursor for the synthesis of various heterocyclic compounds through cyclization and rearrangement reactions.
One important class of reactions is the cyclocondensation of o-hydroxyacetophenones with other reagents. For example, reaction with cyanothioacetamide in the presence of a basic catalyst can lead to the formation of tetrahydroisoquinoline derivatives. nih.gov This type of reaction involves the initial formation of an intermediate that then undergoes an intramolecular cyclization.
The Beckmann rearrangement is another significant transformation that can be initiated from the ketone group. masterorganicchemistry.com This reaction involves the conversion of an oxime, formed from the ketone and hydroxylamine, into an amide. The process is typically acid-catalyzed and involves the migration of a group anti-periplanar to the leaving group on the nitrogen atom. masterorganicchemistry.com
The o-acyloxyacetophenones, which can be formed by acylation of the hydroxyl group of this compound, can undergo molecular rearrangements to produce 3-acylchromones. rsc.org
Furthermore, the conversion of 2'-hydroxychalcones to flavanones, which involves an intramolecular Michael addition, is a well-studied cyclization reaction. semanticscholar.orgresearchgate.net This process is often catalyzed by a Brønsted acid and proceeds through three main steps: protonation of the carbonyl group, cyclization, and tautomerization. semanticscholar.orgresearchgate.net Computational studies using Density Functional Theory (DFT) have provided detailed insights into the reaction mechanism and the energetics of the intermediates and transition states. semanticscholar.orgresearchgate.net
Interactive Data Table: Cyclization and Rearrangement Reactions
| Reaction Name | Starting Material Scaffold | Key Reagents/Conditions | Product Class | Reference |
| Reductive Cyclization | Nitrophenylcyclohexanone | Base | Hexahydro-2,6-methano-1-benzazocine | nih.gov |
| Cyclocondensation | o-Hydroxyacetophenone | Cyanothioacetamide, Piperidine | Tetrahydroisoquinoline | nih.gov |
| Beckmann Rearrangement | Ketone (via oxime) | Acid (e.g., H₂SO₄) | Amide | masterorganicchemistry.com |
| Baker-Venkataraman Rearrangement | o-Acyloxyacetophenone | Base | 1,3-Diketone | rsc.org |
| Chalcone-Flavanone Conversion | 2'-Hydroxychalcone | Brønsted Acid | Flavanone | semanticscholar.orgresearchgate.net |
Coordination Chemistry: Ligand Properties and Metal Complexation Studies
Ligand Design Principles: Denticity and Chelation
Ligand design is a fundamental aspect of coordination chemistry, focusing on the number of donor sites (denticity) and the ability to form stable ring structures (chelation) with a central metal ion. These factors are crucial in determining the geometry and stability of the resulting metal complex.
The number of points at which a ligand attaches to a central metal ion defines its denticity. Ligands can be classified as monodentate (one point of attachment), bidentate (two points), or polydentate (multiple points).
1-(2-Hydroxy-6-nitrophenyl)ethanone possesses a phenolic hydroxyl group (-OH) and a carbonyl group (C=O) in an ortho position to each other. This arrangement allows it to act as a bidentate ligand , coordinating to a metal ion through the deprotonated phenolic oxygen and the carbonyl oxygen. This forms a stable six-membered chelate ring.
This compound serves as an excellent precursor for creating more complex ligands. Through a condensation reaction between its ketone group and a primary amine, a Schiff base (or imine) is formed. researchgate.netarpgweb.com If the amine used is a simple alkyl or aryl amine, the resulting Schiff base remains a bidentate ligand, coordinating through the phenolic oxygen and the newly formed imine nitrogen.
However, if a diamine (like ethylenediamine) is used, two molecules of this compound can react to form a tetradentate ligand with an N₂O₂ donor set. ymerdigital.comnih.gov Such tetradentate Schiff bases are highly valued in coordination chemistry for their ability to form very stable complexes with transition metals. ymerdigital.comnih.gov
Chelation is the process where a bidentate or polydentate ligand binds to a central metal ion at two or more points, forming a ring structure known as a chelate. This "chelate effect" leads to significantly more stable complexes compared to those formed by analogous monodentate ligands.
For this compound and its Schiff base derivatives, the formation of five- or six-membered chelate rings with transition metal ions is the primary driving force for complexation. researchgate.net The stability of these complexes is influenced by several factors, including the nature of the metal ion (its size, charge, and electron configuration) and the specific structure of the ligand. The presence of the electron-withdrawing nitro (-NO₂) group on the aromatic ring is expected to influence the electronic properties of the donor atoms, thereby affecting the stability and reactivity of the resulting metal complexes.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes typically involves the reaction of a metal salt with the ligand in a suitable solvent. nih.gov The resulting complexes are then isolated and characterized using various analytical techniques to determine their structure and properties.
Schiff base ligands derived from hydroxyacetophenones are known to form stable complexes with a wide array of transition metals. researchgate.netymerdigital.com Research on analogous systems shows successful complexation with Co(II), Ni(II), Cu(II), and Zn(II). ymerdigital.comnih.gov It is well-established that tetradentate Schiff base ligands form stable, often square planar or tetrahedral, complexes with Cu(II) and Ni(II), while Co(II) and Fe(III) can form complexes with octahedral geometries, often incorporating additional ligands like water or solvent molecules. nih.gov
Based on this extensive research, Schiff bases derived from this compound are expected to readily form stable complexes with first-row transition metals such as Cr, Fe, Co, Ni, Cu, and Zn, as well as with heavier transition metals like Pd, Pt, and Ag. The synthesis usually involves refluxing the ligand and a metal salt (e.g., chloride, nitrate, or acetate) in a 1:1 or 2:1 ligand-to-metal molar ratio in a solvent like ethanol (B145695) or methanol. nih.govnih.gov
The most significant role of this compound in coordination chemistry is as a precursor for Schiff base ligands. researchgate.netymerdigital.com The condensation reaction of its carbonyl group with a primary amine is a straightforward method to produce versatile ligands. arpgweb.com
The general reaction is as follows: C₈H₇NO₄ + R-NH₂ → C₈H₆NO₃=N-R + H₂O
This reaction converts the ketone into an imine or azomethine (-C=N-) group. The resulting Schiff base ligand has a different set of donor atoms (phenolic oxygen and imine nitrogen) which are often more effective for complexing with metal ions than the original ketone. researchgate.net The properties of the Schiff base can be systematically tuned by varying the 'R' group of the primary amine, allowing for the design of ligands with specific steric and electronic properties for various applications, such as catalysis and materials science. nih.govrsc.org
The structures of newly synthesized metal complexes are elucidated through a combination of spectroscopic methods.
Infrared (IR) Spectroscopy: IR spectroscopy is crucial for confirming the coordination of the ligand to the metal ion. For a Schiff base complex derived from this compound, key observations would include:
The disappearance of the broad phenolic ν(O-H) band from the free ligand spectrum, indicating deprotonation and coordination of the oxygen atom.
A shift in the characteristic imine ν(C=N) stretching frequency (typically around 1600-1625 cm⁻¹) to a lower or higher wavenumber upon complexation, confirming the involvement of the imine nitrogen in bonding to the metal. nih.gov
The appearance of new, low-frequency bands corresponding to the metal-oxygen (ν(M-O)) and metal-nitrogen (ν(M-N)) vibrations, which provides direct evidence of complex formation. researchgate.net
UV-Visible (UV-Vis) Spectroscopy: Electronic spectra provide information about the geometry of the complex. The spectra of the complexes typically show intense bands in the UV region due to intra-ligand (π→π* and n→π*) transitions, and new bands in the visible region due to ligand-to-metal charge transfer (LMCT) or d-d transitions of the metal ion. nih.govnih.gov The position and intensity of these d-d bands are indicative of the coordination geometry (e.g., octahedral, tetrahedral, or square planar).
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II), Pd(II), Pt(II)), ¹H and ¹³C NMR spectroscopy can confirm the structure. The signal of the phenolic proton would be absent in the complex's spectrum. Shifts in the signals of protons and carbons near the coordination sites (imine and aromatic ring) compared to the free ligand also confirm complexation. ymerdigital.com
Mass Spectrometry: Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the molecular weight of the complex, which helps to confirm its proposed stoichiometry (ligand-to-metal ratio). nih.govresearchgate.net
The table below summarizes typical IR spectral data for Schiff base complexes analogous to those derived from this compound.
| Functional Group | Typical Wavenumber (cm⁻¹) in Free Ligand | Typical Shift upon Complexation | Reference |
| Phenolic O-H | ~3400 (broad) | Disappears | nih.gov |
| Imine C=N | ~1610-1625 | Shifts to lower or higher frequency | nih.govnih.gov |
| Metal-Nitrogen (M-N) | N/A | Appears at ~450-550 | researchgate.net |
| Metal-Oxygen (M-O) | N/A | Appears at ~550-650 | researchgate.net |
Advanced Aspects of Metal-Ligand Interactions
The coordination chemistry of this compound is a specialized area of study, focusing on how this molecule interacts with metal ions to form complex structures. The unique arrangement of a hydroxyl group and a nitro group on the phenyl ring, ortho to an ethanone (B97240) substituent, imparts distinct electronic and steric properties that govern its behavior as a ligand.
Influence of Nitro and Hydroxyl Groups on Coordination Behavior
The coordination behavior of this compound is significantly modulated by the electronic interplay of its hydroxyl (–OH) and nitro (–NO₂) functional groups. These groups exert opposing electronic effects on the aromatic ring, which in turn influences the donor properties of the coordinating atoms—typically the oxygen atoms of the hydroxyl and carbonyl groups.
The hydroxyl group, positioned at the ortho-position, is an electron-donating group. Through resonance, it increases the electron density on the aromatic ring, particularly at the ortho and para positions. quora.com This enhanced electron density can increase the Lewis basicity of the phenolic oxygen, promoting stronger coordination to a metal center. The deprotonation of this hydroxyl group upon complexation is a common feature, creating a negatively charged phenoxide that forms a robust covalent bond with the metal ion. mdpi.com
The simultaneous presence of both an electron-donating (–OH) and an electron-withdrawing (–NO₂) group creates a "push-pull" system. This electronic arrangement can lead to intramolecular charge transfer, affecting the electronic absorption spectra and the reactivity of the ligand and its metal complexes. researchgate.net Studies on similar substituted aromatic compounds have shown that this push-pull effect can significantly alter the electronic structure and, consequently, the coordination properties, compared to ligands with only one of these functional groups. researchgate.netrsc.org The steric bulk of the nitro group may also play a role in dictating the approach of the metal ion and the final coordination geometry.
Structural Analysis of Coordination Geometries (e.g., Octahedral)
The compound this compound can act as a bidentate ligand, coordinating to a metal ion through the phenolic oxygen and the carbonyl oxygen. The resulting metal complexes can adopt various coordination geometries, largely dependent on the nature of the metal ion, its oxidation state, and the presence of other ancillary ligands in the coordination sphere.
While specific structural data for complexes of this compound are not widely reported, analysis can be inferred from structurally related Schiff base complexes derived from similar hydroxyacetophenones. mdpi.comymerdigital.com For many transition metals, such as Co(II), Ni(II), and Cu(II), coordination with two bidentate ligands and two monodentate ligands (like water or chloride) typically results in a six-coordinate, octahedral geometry. mdpi.comresearchgate.net
For example, a hypothetical octahedral complex could be formed with a divalent metal ion (M²⁺), two molecules of the deprotonated ligand (L⁻), and two water molecules, with the general formula [M(L)₂(H₂O)₂]. In such a structure, the two bidentate ligands would occupy the equatorial plane, with the water molecules in the axial positions, or vice versa. The exact arrangement would be confirmed by single-crystal X-ray diffraction analysis.
The table below summarizes common coordination geometries observed for transition metal complexes with bidentate ligands, which are plausible for complexes of this compound.
| Metal Ion | Plausible Geometry | Coordination Number | Example Complex Type |
| Co(II) | Octahedral | 6 | [Co(L)₂(H₂O)₂] |
| Ni(II) | Octahedral / Square Planar | 6 / 4 | [Ni(L)₂(H₂O)₂] / [Ni(L)₂] |
| Cu(II) | Distorted Octahedral / Square Planar | 6 / 4 | [Cu(L)₂(H₂O)₂] / [Cu(L)₂] |
| Zn(II) | Tetrahedral / Octahedral | 4 / 6 | [Zn(L)₂] / [Zn(L)₂(H₂O)₂] |
| Pd(II) | Square Planar | 4 | [Pd(L)₂] |
Note: L represents the deprotonated form of this compound.
Spectroscopic techniques such as FT-IR and UV-Vis are crucial in preliminary structural characterization. ymerdigital.comnih.gov In the FT-IR spectrum, a shift in the C=O stretching frequency and the disappearance of the O-H stretching band upon complexation would provide evidence of coordination. mdpi.com Electronic spectra (UV-Vis) can give insights into the coordination geometry, particularly for d-block metals like Co(II) and Ni(II), based on the d-d electronic transitions. nih.gov
Applications in Catalysis (e.g., Epoxidation Reactions)
Transition metal complexes are widely investigated for their catalytic activity in various organic transformations, including oxidation reactions. researchgate.net Metal complexes incorporating ligands similar to this compound, particularly Schiff base complexes, have shown promise as catalysts for the epoxidation of alkenes. mdpi.comresearchgate.net Epoxides are valuable intermediates in organic synthesis, used in the production of a wide range of fine chemicals and pharmaceuticals.
The catalytic cycle for epoxidation often involves the activation of an oxidant, such as hydrogen peroxide (H₂O₂) or molecular oxygen, by the metal complex. researchgate.net Iron complexes, for instance, are known to catalyze epoxidation reactions, and their activity is influenced by the ligand framework. scispace.comrsc.org The electronic properties of the ligand, as dictated by the nitro and hydroxyl groups in this compound, would play a critical role in modulating the catalytic efficiency and selectivity of the metal center.
The table below outlines the general components and products of a typical metal-catalyzed epoxidation reaction.
| Component | Role | Example |
| Substrate | Alkene to be epoxidized | Cyclohexene, Styrene |
| Catalyst | Metal complex of this compound | [Fe(L)Cl], [Mn(L)Cl] |
| Oxidant | Oxygen source | Hydrogen peroxide (H₂O₂), tert-Butyl hydroperoxide (TBHP) |
| Product | Epoxide | Cyclohexene oxide, Styrene oxide |
While direct catalytic studies of this compound complexes are limited, the existing literature on analogous systems suggests a strong potential for their application in catalytic oxidation, particularly in the selective epoxidation of alkenes. researchgate.netscispace.comrsc.org Further research would be necessary to synthesize these complexes and evaluate their catalytic performance.
Advanced Applications in Chemical Sciences and Materials Development
Application as Catalysts and Precursors in Organic Synthesis
The strategic placement of functional groups in 1-(2-Hydroxy-6-nitrophenyl)ethanone and its derivatives makes them instrumental in catalysis and as precursors for a range of organic transformations. The hydroxyl and carbonyl groups can participate in coordination with metal centers, forming catalytic species for various reactions.
Notably, derivatives of hydroxy- and nitro-acetophenones are utilized in catalytic hydrodeoxygenation reactions. For instance, a bimetallic iron-ruthenium nanoparticle catalyst supported on an ionic liquid phase (Fe25Ru75@SILP) has demonstrated high activity and selectivity in the hydrodeoxygenation of hydroxy-, amino-, and nitro-acetophenone derivatives. rsc.org This process is a key step in synthesizing valuable alkyl phenols and anilines, which are important intermediates in the pharmaceutical and chemical industries. rsc.org The catalyst effectively removes the oxygen from the acetyl group without hydrogenating the aromatic ring, a crucial aspect for producing specific fine chemicals. rsc.org
Furthermore, the Henry (nitro aldol) reaction, a fundamental carbon-carbon bond-forming reaction, can be catalyzed by chiral metal complexes. orgsyn.org While not directly using this compound, this highlights the utility of the nitro and hydroxyl functionalities present in similar structures for asymmetric catalysis, yielding versatile α-hydroxy nitro compounds. orgsyn.org
Integration into Advanced Materials
The unique electronic and structural properties of this compound and its isomers have led to their incorporation into advanced functional materials.
Luminescent and Fluorescent Materials
The development of novel luminescent and fluorescent materials is a burgeoning field, and compounds derived from substituted acetophenones play a role. While specific studies on the luminescent properties of this compound are not extensively detailed, the broader class of chromones, which can be synthesized from it, are known for their fluorescent characteristics. The inherent conjugation and the presence of electron-donating (hydroxyl) and electron-withdrawing (nitro) groups can give rise to interesting photophysical properties.
Nonlinear Optical (NLO) Materials Development
Nonlinear optical (NLO) materials are crucial for applications in optoelectronics and photonics. The development of such materials often relies on molecules with a high degree of polarizability, typically achieved through a combination of electron-donating and electron-withdrawing groups connected by a π-conjugated system. The structure of this compound, with its hydroxyl (donor) and nitro (acceptor) groups on the aromatic ring, provides a fundamental framework for creating molecules with significant NLO properties. Chalcones, which can be synthesized from 2'-hydroxyacetophenones, are a well-studied class of NLO materials. nih.gov
Role in the Synthesis of Complex Organic Architectures
The reactivity of this compound makes it a valuable starting material for the construction of more complex molecular frameworks, particularly heterocyclic compounds.
Precursor to Flavonoids and Chromones
This compound and its related isomers serve as key precursors in the synthesis of flavonoids and chromones, which are important classes of naturally occurring compounds with a wide range of biological activities. nih.govnih.govnih.gov The synthesis of chromones can be achieved through various methods, often starting from 2-hydroxyphenyl ketones. tutorsglobe.com
One common approach is the Baker-Venkataraman rearrangement, where a 2-hydroxyacetophenone (B1195853) is first acylated and then undergoes an intramolecular rearrangement to form a 1,3-diketone, which subsequently cyclizes to the chromone (B188151) ring system under acidic or basic conditions. nih.govijrpc.com For instance, 7-hydroxy-6-nitroflavone can be synthesized from 2',4'-dihydroxy-5'-nitroacetophenone. nih.gov Similarly, various substituted chromones can be prepared from the corresponding 2-hydroxyacetophenones through condensation and cyclization reactions. nih.gov
The following table provides examples of chromone and flavonoid syntheses starting from related hydroxyacetophenones:
| Starting Material | Reagents | Product | Reference |
| 2',4'-dihydroxy-5'-nitroacetophenone | Benzoyl chloride, Potassium carbonate | 7-hydroxy-6-nitroflavone | nih.gov |
| 1-(2-hydroxyphenyl)ethanone | 1,1-dimethoxy-N,N-dimethylmethanamine | (E)-3-(Dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one | nih.gov |
| Acetophenones | Acyl chloride, DBU | Chromone derivatives | nih.gov |
Building Block for Heterocyclic Systems
Beyond flavonoids and chromones, this compound and its analogs are versatile building blocks for a variety of other heterocyclic systems. The presence of the nitro group allows for its reduction to an amino group, which can then be used in further cyclization reactions to form nitrogen-containing heterocycles. For example, nitrophenyl-group-containing heterocycles like 5,6,7,8-tetrahydroisoquinolines have been synthesized, showcasing the utility of the nitrophenyl moiety in constructing complex heterocyclic frameworks with potential biological activities. nih.gov
Emerging Research Frontiers and Future Perspectives
Development of Green Chemistry Methodologies for Synthesis
The principles of green chemistry are increasingly guiding synthetic strategies, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. In the context of 1-(2-Hydroxy-6-nitrophenyl)ethanone and its derivatives, several eco-friendly approaches are being explored.
Microwave-Assisted Synthesis:
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. tandfonline.comnih.govresearchgate.net This technique has been successfully applied to the synthesis of various heterocyclic compounds. For instance, the one-pot synthesis of benzodiazepine (B76468) derivatives has been achieved in excellent yields using microwave-assisted acid catalysis. nih.gov Similarly, highly substituted pyrimidine (B1678525) derivatives have been synthesized efficiently under microwave irradiation. clockss.org While specific studies on the microwave-assisted synthesis of this compound are not extensively documented, the successful application of this technology to related phenolic and nitro-substituted compounds suggests its high potential for a more sustainable synthesis of this target molecule.
Ultrasound-Assisted Synthesis:
Sonochemistry, the application of ultrasound to chemical reactions, offers another green alternative for synthesis. Ultrasound irradiation can enhance reaction rates and yields by generating localized high temperatures and pressures through acoustic cavitation. ijsrst.commdpi.com This method has been effectively used for the synthesis of various nanoparticles and organic compounds, often under milder conditions than conventional methods. ijsrst.comresearchgate.net For example, ultrasound has been employed in the synthesis of gold nanoparticles, which have catalytic applications in the reduction of nitro compounds. researchgate.net The application of ultrasound to the synthesis of nitrophenolic compounds is a promising area of research that could lead to more energy-efficient and scalable production methods for this compound. ijsrst.comresearchgate.net
A notable green synthesis method for the related compound, 2-hydroxy-3-nitroacetophenone, utilizes the ketone carbonyl and nitro groups as a bidentate guiding group in a catalytic oxidation reaction, significantly improving the yield in an environmentally friendly manner. google.com This approach highlights the potential for developing targeted green synthesis routes for this compound.
Table 1: Comparison of Green Synthesis Methodologies
| Methodology | Advantages | Potential Application for this compound |
|---|---|---|
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, improved yields, often solvent-free. tandfonline.comresearchgate.net | Efficient synthesis of the core structure and its derivatives, particularly in cyclization and condensation reactions. |
| Ultrasound-Assisted Synthesis | Enhanced reaction rates, milder conditions, improved mass transfer. ijsrst.commdpi.com | Facilitating nitration and other substitution reactions on the aromatic ring under less harsh conditions. |
| Catalytic Oxidation | High selectivity, reduced byproducts, potential for using greener oxidants. google.com | Directional hydroxylation and nitration of precursor molecules to selectively form the desired isomer. |
Exploration of Novel Reaction Pathways and Domino Reactions
The development of novel reaction pathways, particularly those involving domino or multicomponent reactions (MCRs), is a major frontier in modern organic synthesis. organic-chemistry.orgrsc.orgnumberanalytics.com These reactions allow for the construction of complex molecular architectures in a single step from simple starting materials, thereby increasing efficiency and reducing waste. iupac.orggoettingen-research-online.de
Domino Reactions:
Domino reactions, where a series of intramolecular reactions occur sequentially without the need for isolating intermediates, are particularly powerful for building heterocyclic scaffolds. iupac.orggoettingen-research-online.deunideb.hu The domino Knoevenagel-hetero-Diels-Alder reaction, for instance, has been used to synthesize a variety of complex heterocycles. iupac.orgunideb.hu Given the reactive nature of the functional groups in this compound, it is a prime candidate for the design of novel domino sequences to access unique heterocyclic systems.
Multicomponent Reactions (MCRs):
MCRs involve the reaction of three or more starting materials in a one-pot synthesis to form a product that contains the essential parts of all the initial reactants. organic-chemistry.orgnih.govnih.gov The use of nitroalkenes, which can be derived from nitrophenyl compounds, in MCRs has been explored for the synthesis of various heterocyclic compounds. researchgate.net The presence of the nitro group and the ketone functionality in this compound makes it a suitable substrate for participation in MCRs, opening up avenues for the rapid generation of molecular diversity. For example, it could potentially be used in Biginelli or Hantzsch-type reactions to create novel dihydropyrimidinone or dihydropyridine (B1217469) derivatives. organic-chemistry.org
Advanced Computational Design of Derivatives with Tunable Properties
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the properties of molecules. rjpn.orgnih.gov By modeling the electronic structure and reactivity of this compound and its potential derivatives, researchers can rationally design new compounds with specific, tunable properties.
DFT calculations can provide insights into:
Reactivity: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can predict the electron-donating and accepting abilities of a molecule, respectively, indicating its likely reaction pathways. rjpn.orgresearchgate.net
Spectroscopic Properties: Theoretical calculations can simulate UV-Vis and IR spectra, aiding in the characterization of new compounds. nih.gov
Non-linear Optical (NLO) Properties: The NLO properties of molecules can be predicted, which is crucial for the design of materials for optical applications. nih.gov
Molecular Electrostatic Potential (MEP): MEP analysis can identify the electrophilic and nucleophilic sites of a molecule, predicting its interaction with other molecules and its biological activity. researchgate.net
For instance, DFT studies on nitrophenols have shown that the nitro group significantly influences the electronic properties and reactivity of the molecule. rjpn.org Similar studies on this compound would allow for the in-silico design of derivatives with optimized electronic and optical properties for specific applications.
Supramolecular Assembly and Self-Assembled Systems
Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of large, well-ordered structures. The functional groups present in this compound, namely the hydroxyl, nitro, and carbonyl groups, are all capable of participating in hydrogen bonding and other non-covalent interactions, making it an excellent building block for supramolecular assemblies.
The self-assembly of phenolic compounds has been utilized to create three-dimensional graphene structures. rsc.org Similarly, nitrophenols have been shown to self-assemble and influence the catalytic properties of nanoparticles. rsc.orgmdpi.com By carefully designing derivatives of this compound, it is possible to control their self-assembly into specific architectures, such as nanotubes, vesicles, or gels. These self-assembled systems could find applications in drug delivery, sensing, and materials science.
Potential for Functional Materials with Tailored Optoelectronic Responses
The unique electronic properties conferred by the nitro and hydroxyl groups on the aromatic ring of this compound make it a promising candidate for the development of functional materials with tailored optoelectronic responses.
The introduction of this compound or its derivatives into polymer matrices or as ligands in metal complexes could lead to materials with interesting properties, such as:
Non-linear Optical (NLO) Materials: The push-pull nature of the electron-donating hydroxyl group and the electron-withdrawing nitro group can lead to significant NLO properties, which are essential for applications in telecommunications and optical computing.
Luminescent Materials: Coordination complexes of derivatives of this compound with rare-earth metals could exhibit strong luminescence, making them suitable for use in OLEDs and sensors. researchgate.net
Semiconducting Materials: The extended π-system and the presence of heteroatoms suggest that derivatives of this compound could exhibit semiconducting behavior, with potential applications in organic electronics. researchgate.net
The synthesis of cyclotriphosphazene (B1200923) derivatives with various terminal groups has been shown to yield materials with enhanced thermal and fire-retardant properties, indicating the potential for incorporating this compound into such frameworks to create multifunctional polymers. mdpi.com
Q & A
What are the recommended methods for synthesizing 1-(2-Hydroxy-6-nitrophenyl)ethanone, and what key reaction parameters influence yield?
Basic Research Question
The synthesis typically involves nitration or functionalization of precursor aromatic compounds. For example, 1-(2-hydroxy-5-nitrophenyl)ethanone (a positional isomer) can be synthesized via regioselective nitration of hydroxyacetophenone derivatives using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize byproducts . Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., acetic acid) enhance nitration efficiency.
- Temperature control : Excessive heat promotes over-nitration or decomposition.
- Catalyst optimization : Lewis acids like FeCl₃ may improve regioselectivity.
Yield optimization requires purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient) .
What safety precautions are essential when handling this compound in laboratory settings?
Basic Research Question
While toxicological data are limited, precautionary measures from analogous nitroaromatics include:
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of vapors or dust .
- Containment : Collect spills in sealed containers for disposal via certified waste management facilities .
- Emergency protocols : Immediate decontamination with water for exposed skin/eyes and medical evaluation if ingested .
How can researchers characterize the structural purity of this compound using spectroscopic methods?
Basic Research Question
A multi-technique approach is recommended:
- ¹H NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and hydroxyl groups (broad singlet, δ ~12 ppm). Asymmetry in substitution patterns (e.g., 2-hydroxy-6-nitro) splits aromatic proton signals, distinguishing it from isomers .
- IR spectroscopy : Detect C=O stretching (~1680 cm⁻¹), NO₂ symmetric/asymmetric vibrations (~1520 and 1350 cm⁻¹), and O–H stretching (~3200 cm⁻¹) .
- Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 196) and fragmentation patterns (e.g., loss of NO₂ or CO groups) .
What strategies can be employed to optimize the reaction conditions for synthesizing this compound with high regioselectivity?
Advanced Research Question
Regioselective nitration is challenging due to competing ortho/para directing effects of hydroxyl and acetyl groups. Methodological strategies include:
- Directed ortho-metalation : Use protecting groups (e.g., silyl ethers) to block unwanted positions, followed by nitration and deprotection .
- Microwave-assisted synthesis : Short reaction times reduce side reactions, improving yields to >75% .
- Computational modeling : DFT calculations predict electron density maps to guide reagent selection (e.g., nitrating agents with lower electrophilicity for controlled substitution) .
How does the electronic environment of the nitro and hydroxyl substituents influence the reactivity of this compound in electrophilic substitution reactions?
Advanced Research Question
The nitro group (-NO₂) is a strong electron-withdrawing group (EWG), deactivating the ring and directing incoming electrophiles to the meta position. Conversely, the hydroxyl group (-OH) is electron-donating (EDG), activating ortho/para positions. In this compound, these competing effects create a unique electronic landscape:
- Acid-base equilibria : The hydroxyl group’s acidity (pKa ~8–10) allows deprotonation under basic conditions, enhancing EDG effects and favoring substitution at C-4 .
- Solvent effects : Polar solvents stabilize charge-separated intermediates, altering regioselectivity in halogenation or sulfonation reactions .
What are the challenges in interpreting conflicting spectroscopic data (e.g., NMR vs. X-ray crystallography) for this compound, and how can they be resolved?
Advanced Research Question
Discrepancies between NMR and crystallographic data often arise from:
- Dynamic effects : Rapid tautomerism (enol-keto) in solution broadens NMR signals, whereas X-ray captures a static structure .
- Crystal packing forces : Hydrogen bonding in the solid state may distort bond angles compared to solution-phase geometries .
Resolution strategies : - Variable-temperature NMR : Identify exchange broadening and confirm tautomeric equilibria.
- Complementary techniques : Pair ¹³C NMR with HSQC to assign quaternary carbons and compare with crystallographic data .
How can researchers assess the stability of this compound under varying pH and temperature conditions?
Advanced Research Question
Stability studies should include:
- pH-dependent degradation : Use HPLC to monitor decomposition in buffers (pH 2–12) over 24–72 hours. Nitro groups are prone to reduction under acidic conditions, forming amine derivatives .
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (Td >150°C for nitroaromatics) .
- Light sensitivity : UV-Vis spectroscopy tracks photodegradation; nitro compounds often require amber glass storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
